molecular formula C8H4Br2N2O B102629 6,8-dibromoquinazolin-4(3H)-one CAS No. 17518-85-3

6,8-dibromoquinazolin-4(3H)-one

Cat. No.: B102629
CAS No.: 17518-85-3
M. Wt: 303.94 g/mol
InChI Key: PCUXMFPULVMCQM-UHFFFAOYSA-N
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Scientific Research Applications

6,8-Dibromoquinazolin-4(3H)-one has several scientific research applications:

Future Directions

The mono-bromo series proved to be more active than the di-bromo counterparts and the 3-(2 -hydrazinyl-acetyl)- is more active than its 3-(acetohydrazide) isoster. The investigated compounds could be used as a template model for further optimization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromoquinazolin-4(3H)-one typically involves the bromination of quinazolinone derivatives. One common method includes the reaction of quinazolin-4(3H)-one with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6 and 8 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction can modify the quinazolinone core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromoquinazolin-4(3H)-one is unique due to its dual bromination, which can enhance its binding affinity and specificity for certain biological targets, such as DHFR. This dual bromination may also influence its chemical reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

6,8-dibromo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUXMFPULVMCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369441
Record name 6,8-dibromoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17518-85-3
Record name 6,8-dibromoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for 6,8-dibromoquinazolin-4(3H)-one derivatives?

A1: Several synthetic strategies have been explored:

  • Condensation of 6,8-dibromoanthranilamide: This method involves reacting 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol, leading to the formation of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones. [] This can be further modified to obtain 2-aryl-4-chloro-6,8-dibromoquinazolines by treatment with thionyl chloride. []
  • Cyclisation of acrylamide derivatives: Another approach involves the cyclisation of specifically designed acrylamide derivatives with hydrazine hydrate, resulting in the formation of various this compound analogues. []

Q2: How can the structure of this compound be further modified?

A2: Researchers have successfully employed cross-coupling reactions to introduce diverse substituents:

  • Sonogashira cross-coupling: This reaction allows for the introduction of alkynyl groups at the 4-position of the quinazoline ring. For example, reacting 2-aryl-4-chloro-6,8-dibromoquinazolines with terminal alkynes in the presence of a palladium catalyst yields 2-aryl-6,8-dibromo-4-(alkynyl)quinazolines. [, ]
  • Suzuki-Miyaura cross-coupling: This reaction enables the introduction of aryl groups. Specifically, reacting 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines with arylboronic acids leads to the formation of 2,6,8-triaryl-4-(phenylethynyl)quinazolines. [, ]

Q3: What are the potential applications of this compound derivatives?

A3: Research suggests potential in the following areas:

  • Antimicrobial agents: Several synthesized derivatives exhibit promising in vitro antimicrobial activity against various bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, Certium, A. niger, and C. albicans. [, , , , ] This highlights their potential as a source for novel antimicrobial drug development.
  • Photophysical properties: The 2,6,8-triaryl-4-(phenylethynyl)quinazolines, synthesized via Sonogashira and Suzuki-Miyaura cross-coupling reactions, display notable absorption and emission properties in solution. [, ] This makes them interesting candidates for further investigation in materials science, particularly in areas requiring luminescent materials.

Q4: How are this compound derivatives characterized?

A4: A combination of techniques is employed to confirm the structure and analyze properties:

  • Spectroscopic analysis: This includes IR, 1H NMR, and 13C NMR spectroscopy, providing detailed information on functional groups and molecular structure. [, , , , , ]
  • Mass spectrometry: This technique helps determine the molecular weight and provides further structural information. []
  • Elemental analysis: This verifies the elemental composition of the synthesized compounds. [, , ]
  • Photophysical property analysis: Techniques like UV-Vis absorption and fluorescence spectroscopy are utilized to study the light absorption and emission characteristics of the compounds. [, ]

Q5: What are the Structure-Activity Relationship (SAR) findings for antimicrobial activity in this compound derivatives?

A5: While comprehensive SAR studies are still ongoing, research suggests that:

  • Introduction of pyrazole rings: Incorporating pyrazole rings at the 3-position of the this compound core often enhances antimicrobial activity. [, , , ]
  • Variation of substituents: Modifying the substituents on the pyrazole ring, such as introducing various aryl groups, significantly influences the potency and spectrum of antimicrobial activity. [, , , ] Further investigations are crucial to establish definitive structure-activity relationships.

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